molecular formula C19H26ClN3O4 B2930066 (3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396866-72-0

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

カタログ番号 B2930066
CAS番号: 1396866-72-0
分子量: 395.88
InChIキー: IPHMGLVZSDWVLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its inhibitory activities against BRD4, a protein that has shown potential in cancer therapy . Notably, a compound named DDT26, which is a derivative of this compound, exhibited potent inhibitory effect on BRD4 .


Synthesis Analysis

The synthesis of this compound involves the design and creation of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . The exact synthesis process of “(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.

科学的研究の応用

Molecular Interactions and Receptor Studies

A detailed study on molecular interactions of specific antagonists with the CB1 cannabinoid receptor utilized molecular orbital methods and conformational analysis to understand the steric binding interactions, proposing that certain conformers possess the proper spatial orientation and distinct electrostatic character for receptor binding. This research contributes significantly to our understanding of receptor-ligand interactions and could inform the development of novel therapeutic agents (Shim et al., 2002).

Synthesis and Antioxidant Properties

Research into the synthesis of diphenylmethane derivatives, including a natural product, and their antioxidant properties showcases the potential of these compounds in combating oxidative stress-related diseases. The study highlights the effective antioxidant power of synthesized bromophenols, compared to synthetic standard antioxidant compounds (Balaydın et al., 2010).

Potential Therapeutic Agents

Another study focused on the synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach, evaluating their α-glucosidase inhibitory activity and hemolytic profile. This work opens avenues for developing new therapeutic agents for diseases like diabetes (Abbasi et al., 2019).

HIV Entry Inhibitors

A potent allosteric noncompetitive antagonist of the CCR5 receptor, demonstrated significant antiviral effects for HIV-1, offering insights into the receptor-based mechanism of action and potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Condensing Agents and Amide Formation

The study of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent highlights its role in the formation of amides and esters, demonstrating a practical method for chemical synthesis that could be applied in pharmaceutical manufacturing (Kunishima et al., 1999).

将来の方向性

The future directions for this compound involve further exploration of its inhibitory activities against BRD4 . Given the promising potential of BRD4 inhibitors in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

特性

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMGLVZSDWVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。